2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chloro-3-methoxyphenyl sulfonyl group and an ethanol moiety. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with piperazine, followed by the introduction of an ethanol moiety. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Formation of 2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-((4-Chloro-3-methoxyphenyl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets in the body. The compound may act by inhibiting certain enzymes or receptors, leading to a therapeutic effect. The exact molecular pathways involved can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, the compound may disrupt the cell membrane of bacteria, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-Chlorophenyl)sulfonyl)piperazine
- **4-(4-Methoxyphenyl)sulfonyl)piperazine
- **2-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)ethanol
Uniqueness
2-(4-((4-Chloro-3-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of both a chloro and a methoxy group on the phenyl ring, which can influence its biological activity and chemical reactivity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[4-(4-chloro-3-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-20-13-10-11(2-3-12(13)14)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQFNOOSNXBGFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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